Physicochemical Differentiation from Phenyl and Biphenyl Analogs: logP and PSA
Compared to the biphenyl analog 1-[1,1'-biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone (CAS 882748-41-6), target compound 892155-46-3 possesses a substantially lower XLogP3-AA (2.96 vs. 5.9), representing a ~3 log unit difference in lipophilicity [1][2]. This magnitude of logP deviation predicts markedly different solubility, permeability, and protein-binding behavior, making them non-interchangeable in biological assays. Additionally, the topological polar surface area (tPSA) of 892155-46-3 is 79.63 Ų, which falls within the favorable range for oral bioavailability, whereas the biphenyl analog is expected to have a lower tPSA (fewer oxygen atoms), potentially altering its membrane partitioning and off-target binding profile.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: ~2.96; tPSA: 79.63 Ų |
| Comparator Or Baseline | 1-[1,1'-biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone (CAS 882748-41-6): XLogP3-AA: 5.9; tPSA not explicitly reported but structurally lower |
| Quantified Difference | ΔXLogP ≈ -2.94 log units; tPSA difference attributable to benzodioxole vs. biphenyl substitution |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA) and Sildrug ECBD (tPSA) |
Why This Matters
A 3-log unit lipophilicity difference is sufficient to alter solubility by orders of magnitude, impacting formulation feasibility, assay compatibility, and DMPK outcomes in preclinical studies.
- [1] PubChem Compound Summary. 1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone; CID 4600652. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Sildrug ECBD Database. EOS86732: Basic Properties for C16H13ClN2O5. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accessed April 2026. View Source
